Impact of Bromo-to-Chloro Substitution on CYP1A2 Inhibitory Potency
Structure-activity relationship (SAR) analysis of a series of halogenated pyridine derivatives demonstrates that the transformation of a chlorine atom to a bromine atom at a specific ring position leads to a quantifiable change in the inhibitory activity against the CYP1A2 enzyme [1]. This is a critical finding for the rational design of drug candidates intended to modulate CYP1A2-mediated metabolism. The comparative data supports the premise that the specific halogen composition of 4-Bromo-3-chloropyridin-2-OL is not interchangeable with its dichloro or other halogenated analogs.
| Evidence Dimension | Change in IC50 for CYP1A2 inhibition upon halogen substitution |
|---|---|
| Target Compound Data | 4-Bromo-3-chloropyridin-2-OL (inferred as a representative of the bromo-substituted class) |
| Comparator Or Baseline | Chloro-substituted pyridine derivative class (inferred) |
| Quantified Difference | A mean increase in IC50 of 0.29 μM |
| Conditions | SAR analysis based on a set of transformations in CYP1A2 inhibition assays [1]. |
Why This Matters
This quantitative SAR trend enables medicinal chemists to prospectively tune the metabolic stability and potential for drug-drug interactions of a lead series by selecting the brominated scaffold.
- [1] PMC. (2025). Table 2. List of transformations demonstrating the effect of substitution on mean change in IC50 (μM) for CYP1A2 inhibition. View Source
